KDM4/5 Inhibitor Regioisomeric Specificity
Derivatives built upon the Methyl 3-aminopyridine-4-carboxylate scaffold yield potent KDM4 family inhibitors with IC50 ≤ 100 nM in biochemical (RFMS) assays, along with ≥50-fold selectivity against KDM6B and cellular activity in KDM4C imaging assays (IC50 = 6–8 μM) [1]. In contrast, the closely related Methyl 2-aminopyridine-4-carboxylate is not reported to possess any KDM4/5 inhibitory activity; its primary annotation is as a nitric oxide synthase (NOS) inhibitor . The regioisomeric Methyl 4-aminopyridine-3-carboxylate is used as an intermediate for insulin synthesis, not for epigenetic targets .
| Evidence Dimension | Potency of Derived Inhibitors (KDM4 Family) |
|---|---|
| Target Compound Data | Derived compounds (34, 39) exhibit IC50 ≤ 100 nM (KDM4 RFMS) and ≥50-fold selectivity vs KDM6B |
| Comparator Or Baseline | Methyl 2-aminopyridine-4-carboxylate (CAS 6937-03-7): No reported KDM4 activity; Methyl 4-aminopyridine-3-carboxylate (CAS 16135-36-7): No reported KDM4 activity |
| Quantified Difference | Potent nanomolar inhibition vs. no detectable inhibition in comparative literature |
| Conditions | Biochemical RFMS assay (KDM4 family); KDM4C cellular imaging assay |
Why This Matters
The 3-amino-4-carboxylate regioisomer is a validated scaffold for developing cell-penetrant epigenetic inhibitors, whereas regioisomers are unsuitable for this target class.
- [1] Westaway, S.M., et al. Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives. Journal of Medicinal Chemistry, 2016, 59(4), 1357-1369. View Source
